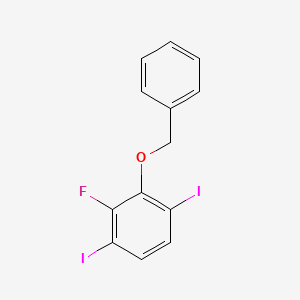
2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and two iodine atoms attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-(Benzyloxy)-3-fluorobenzene, undergoes bromination to introduce bromine atoms at specific positions on the benzene ring.
Iodination: The brominated intermediate is then subjected to halogen exchange reactions using iodine reagents to replace the bromine atoms with iodine atoms.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the fluorine atom to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Oxidation: Carbonyl compounds derived from the benzyloxy group.
Reduction: Compounds with reduced fluorine atoms or other functional groups.
Coupling Reactions: Biaryl or diaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its functional groups. In biological applications, the benzyloxy and fluorine substituents may interact with specific molecular targets, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)-1,4-diiodobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoro-1,4-diiodobenzene: Lacks the benzyloxy group, affecting its chemical behavior and applications.
2-(Benzyloxy)-3-fluorobenzene: Lacks the iodine atoms, leading to different reactivity in substitution and coupling reactions.
Uniqueness
2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene is unique due to the presence of both benzyloxy and fluorine substituents along with two iodine atoms. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
特性
分子式 |
C13H9FI2O |
|---|---|
分子量 |
454.02 g/mol |
IUPAC名 |
2-fluoro-1,4-diiodo-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9FI2O/c14-12-10(15)6-7-11(16)13(12)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
RRXUTCQXWYQZJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


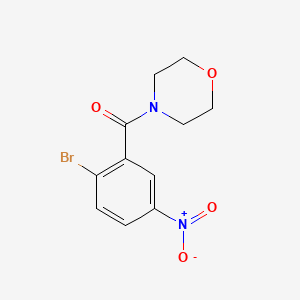

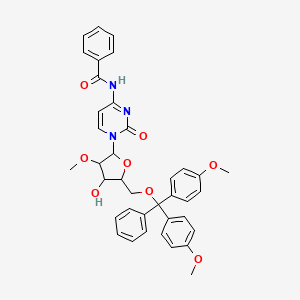
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14772934.png)


![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione](/img/structure/B14772969.png)
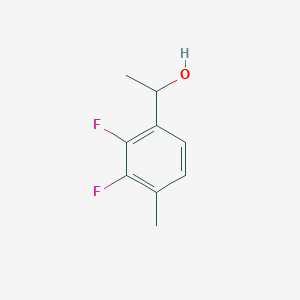
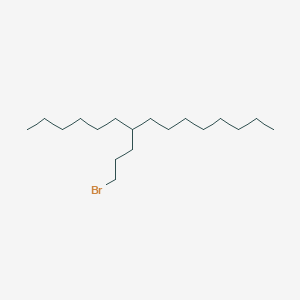
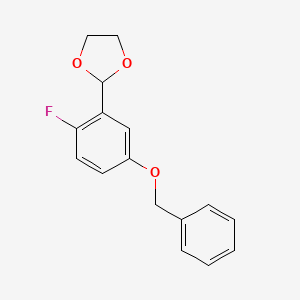
![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
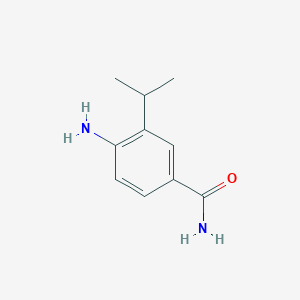
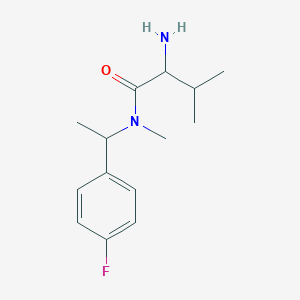
![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)
